Cas no 81132-44-7 (a-Methyl-D-serine)

a-Methyl-D-serine structure
a-Methyl-D-serine structure
Product Name:a-Methyl-D-serine
Numero CAS:81132-44-7
MF:C4H9NO3
MW:119.119161367416
MDL:MFCD00145210
CID:60303
PubChem ID:439656
Update Time:2024-12-09

a-Methyl-D-serine Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-2-Amino-2-methyl-3-hydroxypropanoic acid
    • 2-Methyl-D-serine
    • α-Methyl-D-serine
    • (-)-2-Methyl-D-serine
    • (2R)-2-amino-3-hydroxy-2-methylpropanoic acid
    • D-SERINE, 2-METHYL-
    • AS-56932
    • (R)-2-AMINO-3-HYDROXY-2-METHYLPROPANOIC ACID
    • (R)-(-)-2-Amino-3-hydroxy-2-methylpropionic Acid
    • (-)-(r)-alpha-methylserine
    • H-2-Me-D-Ser-OH
    • 81132-44-7
    • ?-Methyl-D-serine
    • A inverted exclamation mark-Methyl-D-Ser
    • ALPHA-METHYL-D-SER
    • (R)-2-methylserine
    • alpha -Methyl-D-serine
    • MFCD00145210
    • AS-38121
    • CHEBI:134205
    • (R)-2-Amino-2-methyl-3-hydroxypropanoicacid
    • CS-0136603
    • H--Me-D-Ser-OH
    • F15126
    • ALPHA-METHYL-D-SERINE
    • AC-3443
    • 2-methyl-d-ser
    • AKOS006342337
    • a-methyl-d-serine
    • (2R)-2-amino-3-hydroxy-2-methylpropionic acid
    • AB03932
    • C02115
    • (R)-alpha-MeSer
    • 2-Methyl-D-serine (H-D-aMeSer-OH)
    • DTXSID60331428
    • A840050
    • CDUUKBXTEOFITR-SCSAIBSYSA-N
    • H-alpha-Me-D-Ser-OH
    • (2R)-2-ammonio-3-hydroxy-2-methylpropanoate
    • SCHEMBL161672
    • BCP10469
    • 2-Methyl-D-serine (ACI)
    • D-2-Methylserine
    • D-α-Methylserine
    • 5DV2ZZJ5JK
    • a-Methyl-D-serine
    • MDL: MFCD00145210
    • Inchi: 1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1
    • Chiave InChI: CDUUKBXTEOFITR-SCSAIBSYSA-N
    • Sorrisi: [C@](N)(C)(CO)C(=O)O

Proprietà calcolate

  • Massa esatta: 119.05800
  • Massa monoisotopica: 119.058
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 2
  • Complessità: 97.9
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: -3.2
  • Superficie polare topologica: 88

Proprietà sperimentali

  • Colore/forma: Non disponibile
  • Densità: 1.3126 (rough estimate)
  • Punto di fusione: 286-288 ºC
  • Punto di ebollizione: 222.38°C (rough estimate)
  • Punto di infiammabilità: 162.9±25.1 °C
  • Indice di rifrazione: 1.4183 (estimate)
  • PSA: 83.55000
  • LogP: -0.51900
  • Rotazione specifica: -3.3 º (c=5,6N HCl 25 ºC)
  • Solubilità: Non disponibile
  • Pressione di vapore: 0.0±1.7 mmHg at 25°C

a-Methyl-D-serine Informazioni sulla sicurezza

a-Methyl-D-serine Dati doganali

  • CODICE SA:2922509090
  • Dati doganali:

    Codice doganale cinese:

    2922509090

    Panoramica:

    2922509090. altri amminoachole fenoli\amminoacidi fenoli ed altri amminoacidi ossigenati. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni normative:AB. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

    Condizioni regolamentari:

    A. Modulo di sdoganamento per le merci in entrata
    B. Modulo di sdoganamento per le merci in uscita

    Categoria ispezione e quarantena:

    R. Vigilanza sanitaria e ispezione degli alimenti importati
    S. Vigilanza sanitaria e ispezione degli alimenti esportati

    Riassunto:

    2922509090. altri amminoacalcoli fenoli, amminoacidi fenoli ed altri amminoacidi composti con funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

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a-Methyl-D-serine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Riferimento
Enantioselective synthesis of (S)- and (R)-α-methylserines: application to the synthesis of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals
Avenoza, A.; et al, Tetrahedron: Asymmetry, 2001, 12(6), 949-957

Metodo di produzione 2

Condizioni di reazione
Riferimento
Product subclass 7: 2-aminoalkanoic acids (α-amino acids)
Wolkenberg, S. E.; et al, Science of Synthesis, 2006, 20, 385-482

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  4 h, 90 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
Riferimento
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Riferimento
Preparative asymmetric synthesis of (R)- and (S)-α-methylserine via nickel(II) complex with the Schiff base of α-alanine and (S)-2-[(N-benzylprolyl)amino]benzophenone
Belokon, Yu. N.; et al, Izvestiya Akademii Nauk SSSR, 1991, (5), 1175-80

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  5 d, 70 psi, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Riferimento
Stereoselective addition of organometallic reagents to a chiral acyclic nitrone derived from L-erythrulose
Murga, Juan; et al, Tetrahedron: Asymmetry, 2005, 16(10), 1807-1816

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Riferimento
Stereoselective synthesis of α-substituted serines from protected erythrulose oximes
Carda, M.; et al, Tetrahedron: Asymmetry, 1998, 9(10), 1703-1712

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Acetic anhydride Solvents: Water
Riferimento
Completely regioselective hydroformylation of methyl N-acetamidoacrylate by chiral rhodium phosphine catalysts
Gladiali, Serafino; et al, Tetrahedron: Asymmetry, 1990, 1(10), 693-6

Metodo di produzione 8

Condizioni di reazione
Riferimento
Product subclass 7: 2-aminoalkanoic acids (α-amino acids)
Wolkenberg, S. E.; et al, Science of Synthesis, 2006, 20, 385-482

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  10 min, -78 °C; 30 min, -78 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
1.3 Solvents: Tetrahydrofuran ;  10 min, -78 °C; 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  4 h, 90 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
Riferimento
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Riferimento
Preparative asymmetric synthesis of (R)- and (S)-α-methylserine via nickel(II) complex with the Schiff base of α-alanine and (S)-2-[(N-benzylprolyl)amino]benzophenone
Belokon, Yu. N.; et al, Izvestiya Akademii Nauk SSSR, 1991, (5), 1175-80

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  rt; 21 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3.5 h, rt
Riferimento
Chemoenzymatic synthesis of α-substituted serines via enantiodivergent transformation
Sano, Shigeki; et al, Open Organic Chemistry Journal, 2009, 3, 22-34

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid ,  1,2-Ethanedithiol Solvents: Chloroform
1.2 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water
1.3 Reagents: Sodium chlorite Solvents: tert-Butanol ,  Water
1.4 -
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Riferimento
Diastereoselective additions of organolithium reagents to the C=N bond of protected erythrulose oxime ethers. Synthesis of enantiopure α,α-disubstituted α-amino acids
Marco, J. Alberto; et al, Tetrahedron Letters, 1997, 38(10), 1841-1844

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3.5 h, rt
Riferimento
Chemoenzymatic synthesis of α-substituted serines via enantiodivergent transformation
Sano, Shigeki; et al, Open Organic Chemistry Journal, 2009, 3, 22-34

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Ozone Solvents: Ethyl acetate
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Novel and efficient transformation of α-amino nitriles to α-imino and α-amido nitriles in asymmetric Strecker synthesis
Namba, K.; et al, Tetrahedron Letters, 2001, 42(22), 3733-3736

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Asymmetric synthesis of α,α-disubstituted α-amino acids
Ohfune, Yasufumi; et al, Pure and Applied Chemistry, 1996, 68(3), 645-648

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 h, 90 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
Riferimento
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
1.2 Reagents: Ammonium hydroxide Solvents: Water
Riferimento
Asymmetric synthesis of (S)- and (R)-α-methylserine based on the chiral recyclable reagent (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Belokon', Yu. N.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2001, 50(6), 1037-1040

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Riferimento
Synthesis of α,α-disubstituted α-amino acid derivatives in enantiopure form via stereoselective addition of Grignard reagents to a chiral acyclic nitrone derived from L-erythrulose
Portoles, Raul; et al, Synlett, 2002, (5), 711-714

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Riferimento
Stereoselective synthesis of α-substituted serines from protected erythrulose oximes
Carda, M.; et al, Tetrahedron: Asymmetry, 1998, 9(10), 1703-1712

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Riferimento
Diastereoselective additions of organolithium reagents to the C=N bond of protected erythrulose oxime ethers. Synthesis of enantiopure α,α-disubstituted α-amino acids
Marco, J. Alberto; et al, Tetrahedron Letters, 1997, 38(10), 1841-1844

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  10 min, -78 °C; 30 min, -78 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
1.3 Solvents: Tetrahydrofuran ;  10 min, -78 °C; 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 h, 90 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
Riferimento
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

Metodo di produzione 23

Condizioni di reazione
1.1 Solvents: Isopropanol
2.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite
2.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Asymmetric synthesis of α,α-disubstituted α-amino acids
Ohfune, Yasufumi; et al, Pure and Applied Chemistry, 1996, 68(3), 645-648

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Carbonylhydridotris(triphenylphosphine)rhodium ,  (-)-DIOP Solvents: Methyl ethyl ketone
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
2.2 Reagents: Acetic anhydride Solvents: Water
Riferimento
Completely regioselective hydroformylation of methyl N-acetamidoacrylate by chiral rhodium phosphine catalysts
Gladiali, Serafino; et al, Tetrahedron: Asymmetry, 1990, 1(10), 693-6

a-Methyl-D-serine Raw materials

a-Methyl-D-serine Preparation Products

a-Methyl-D-serine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:81132-44-7)a-Methyl-D-serine
Numero d'ordine:A840050
Stato delle scorte:in Stock
Quantità:1.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:48
Prezzo ($):225.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:81132-44-7)a-Methyl-D-serine
A840050
Purezza:99%
Quantità:1.0g
Prezzo ($):225.0
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